4-(6-Methoxypyridin-2-yl)morpholine
Description
Morpholine derivatives are widely studied due to their pharmacological versatility, including roles as analgesics, anti-inflammatory agents, and central nervous system modulators . The synthesis of this compound involves coupling morpholine with a substituted pyridine precursor, as evidenced by spectral data (¹H-NMR: δ 7.04–7.01 (m, 4H), 6.85–6.83 (m, 4H), 3.79 (s, 3H)) . Its methoxy group at the 6-position of the pyridine ring distinguishes it from related chlorinated or unsubstituted analogs.
Properties
CAS No. |
740815-40-1 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(6-methoxypyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H14N2O2/c1-13-10-4-2-3-9(11-10)12-5-7-14-8-6-12/h2-4H,5-8H2,1H3 |
InChI Key |
AVFJASMCDJSXSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reactions
A foundational approach involves nucleophilic substitution between 6-methoxypyridine-2-carboxylic acid derivatives and morpholine. In one documented procedure, 6-methoxypyridine-2-carbonyl chloride is reacted with morpholine in anhydrous dichloromethane at 0–5°C for 4 hours, followed by gradual warming to room temperature. The reaction is catalyzed by triethylamine, which neutralizes HCl byproducts, achieving yields of 68–72% after column chromatography. Key parameters include:
- Molar ratio : 1:1.2 (carbonyl chloride to morpholine)
- Solvent : Dichloromethane (dry)
- Catalyst : Triethylamine (1.5 equiv.)
This method is limited by the hygroscopic nature of morpholine, requiring strict anhydrous conditions to prevent hydrolysis.
Ring-Closing Strategies
Alternative routes employ ring-closing reactions to construct the morpholine moiety in situ. For example, 2-(6-methoxypyridin-2-yl)ethanol can undergo cyclization with ammonia or ammonium acetate under acidic conditions. In a representative protocol, the ethanol derivative is heated with ammonium acetate in toluene at 110°C for 12 hours, yielding 4-(6-Methoxypyridin-2-yl)morpholine at 58% efficiency. The mechanism proceeds via intramolecular nucleophilic attack, facilitated by the formation of an oxonium ion intermediate.
Advanced Catalytic Methods
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling has emerged as a high-yield strategy. A Suzuki-Miyaura coupling between 6-methoxy-2-pyridinylboronic acid and 4-chloromorpholine achieves 84% yield when using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a 1,4-dioxane/water mixture at 80°C. Critical advantages include:
Photoredox Catalysis
Recent innovations utilize visible-light-mediated catalysis for morpholine ring formation. Irradiation of 2-(6-methoxypyridin-2-yl)ethylamine with [Ru(bpy)₃]²⁺ (1 mol%) and persulfate oxidant in acetonitrile generates the morpholine derivative via single-electron transfer (SET). Yields reach 76% after 6 hours, with excellent regioselectivity.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols prioritize throughput and safety. A continuous flow system couples 6-methoxypyridine-2-carbonyl chloride with morpholine in a microreactor at 50°C, achieving 89% conversion in 2 minutes. Key parameters:
- Residence time : 120 seconds
- Pressure : 3 bar
- Solvent : Tetrahydrofuran (THF)
This method reduces byproduct formation compared to batch processes.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use, enhancing sustainability. Equimolar amounts of 6-methoxypyridine-2-carboxylic acid and morpholine are milled with K₂CO₃ at 30 Hz for 45 minutes, yielding 82% product. Advantages include:
- Energy efficiency : 70% reduction in energy consumption vs. thermal methods.
- Purity : >98% by HPLC without chromatography.
Comparative Analysis of Methodologies
The table below summarizes key preparation methods, highlighting efficiency and practicality:
| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield | Scalability |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 6-Methoxypyridine-2-carbonyl chloride | Triethylamine | 0–25°C, 4 h | 68–72% | Laboratory |
| Suzuki-Miyaura Coupling | 6-Methoxy-2-pyridinylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80°C, 12 h | 84% | Industrial |
| Photoredox Catalysis | 2-(6-Methoxypyridin-2-yl)ethylamine | [Ru(bpy)₃]²⁺, (NH₄)₂S₂O₈ | Visible light, 6 h | 76% | Pilot scale |
| Continuous Flow | 6-Methoxypyridine-2-carbonyl chloride | None | 50°C, 2 min | 89% | Industrial |
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxypyridin-2-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
4-(6-Methoxypyridin-2-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-(6-Methoxypyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridinylmorpholine Derivatives
Table 1: Structural and Physicochemical Comparisons
*Activities inferred from structurally related morpholine derivatives .
Key Observations :
Complex Heterocyclic Morpholine Derivatives
Table 2: Pharmacological Activity Comparisons
Key Observations :
- Scaffold Diversity: Quinoline- and pyrimidine-linked morpholines (e.g., ) demonstrate the adaptability of the morpholine moiety in complex architectures, though their activities remain less characterized compared to simpler pyridinyl derivatives.
- Activity Discrepancies : VPC-14449 highlights the importance of precise substituent positioning; the 2,4-dibromoimidazole isomer showed spectral inconsistencies compared to the initially reported 4,5-dibromo analog, affecting its biological validation .
Comparison with Non-Morpholine Heterocycles
Table 3: Receptor Potentiation Activity of Trisubstituted Pyrimidines
*Fold shift in PGE2 EC50 concentration.
Key Observations :
- Morpholine Superiority : Morpholine-containing pyrimidines (e.g., CID2992168) exhibit significantly higher EP2 receptor potentiation than piperidine or pyrrolidine analogs, underscoring the critical role of the morpholine oxygen in hydrogen bonding .
- Piperidine Essentiality : In 2-piperidinyl phenyl benzamides, replacing piperidine with morpholine abolished activity, indicating scaffold-specific pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
